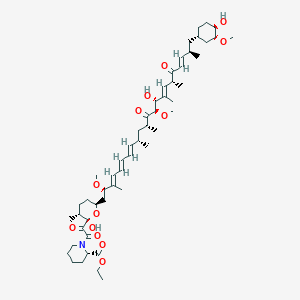

Seco Rapamycin ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO13/c1-12-66-52(61)42-20-16-17-27-54(42)51(60)50(59)53(62)39(8)22-24-41(67-53)32-45(63-9)35(4)19-15-13-14-18-33(2)28-37(6)47(57)49(65-11)48(58)38(7)30-36(5)43(55)25-21-34(3)29-40-23-26-44(56)46(31-40)64-10/h13-15,18-19,21,25,30,33-34,36-37,39-42,44-46,48-49,56,58,62H,12,16-17,20,22-24,26-29,31-32H2,1-11H3/b15-13+,18-14+,25-21+,35-19+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZMAZIUJNBBML-CCDOOBSISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C(=O)C(=O)C2(C(CCC(O2)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCCN1C(=O)C(=O)[C@]2([C@@H](CC[C@H](O2)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Seco Rapamycin Ethyl Ester: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seco Rapamycin (B549165) ethyl ester is the ring-opened degradation product of the well-known mTOR inhibitor, Rapamycin. Contrary to what its structural relationship to Rapamycin might suggest, extensive research indicates that the primary mechanism of action for Seco Rapamycin is not the inhibition of the mechanistic Target of Rapamycin (mTOR).[1] Its defining characteristic is the cleaved macrolide ring, which fundamentally alters its interaction with the cellular machinery responsible for mTOR inhibition.

This technical guide elucidates the known molecular activities of Seco Rapamycin ethyl ester. It will first provide a contrasting overview of the canonical mTOR inhibition pathway of its parent compound, Rapamycin, to highlight the critical differences. Subsequently, it will detail the emerging primary mechanism for Seco Rapamycin: allosteric inhibition of the proteasome.[2][3] Furthermore, this document outlines the metabolic fate of Seco Rapamycin, including its transport and further conversion.

Detailed experimental protocols are provided to enable researchers to verify the lack of mTOR inhibition and to investigate the transport and metabolism of this compound.

Seco Rapamycin: Formation and Dissociation from mTOR Activity

Rapamycin is a 31-membered macrolide that is susceptible to degradation, particularly through base-catalyzed hydrolysis of its lactone (ester) bond.[4][5] This irreversible reaction results in the formation of Seco Rapamycin, a ring-opened isomer.[4][5] The name "seco" is a chemical prefix used to denote a compound derived from another by the cleavage of a ring.

The structural integrity of the macrolide ring is essential for the biological activity of Rapamycin. Its mechanism involves forming a ternary complex with the FK506-binding protein 12 (FKBP12) and the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This complex allosterically inhibits mTOR Complex 1 (mTORC1) activity.[6][7][8] The ring-opening that forms Seco Rapamycin disrupts the conformation necessary for this ternary complex formation, rendering it unable to inhibit mTOR.[1][2][3]

Caption: Chemical relationship between Rapamycin and Seco Rapamycin.

Contrasting Mechanism: The Canonical Pathway of Rapamycin

To fully appreciate the distinct mechanism of Seco Rapamycin, it is essential to understand the action of its parent compound. Rapamycin's potent immunosuppressive and anti-proliferative effects are mediated through the specific inhibition of mTORC1.

-

Binding to FKBP12: Rapamycin first binds to the intracellular immunophilin, FKBP12.[7][8]

-

Formation of a Ternary Complex: The Rapamycin-FKBP12 complex then acts as a molecular adapter, binding with high affinity to the FRB domain on the mTOR protein.[6]

-

Allosteric Inhibition of mTORC1: This ternary complex formation does not block the catalytic site directly but allosterically inhibits mTORC1, preventing it from phosphorylating its downstream targets, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[9] This leads to the inhibition of protein synthesis and cell cycle progression.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapamycin allosterically inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring mammalian target of rapamycin (mTOR) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Seco Rapamycin ethyl ester vs. Rapamycin molecular differences

An In-depth Technical Guide to the Molecular Differences Between Rapamycin and Seco-Rapamycin Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the molecular and functional differences between the immunosuppressant drug Rapamycin (also known as Sirolimus) and its open-ring derivative, Seco-Rapamycin ethyl ester. The focus is on the core structural distinctions, their impact on physicochemical properties, and the resulting divergence in biological activity, particularly concerning the mTOR signaling pathway.

Core Molecular Structure

The fundamental difference between Rapamycin and Seco-Rapamycin ethyl ester lies in the integrity of the macrocyclic ring and the modification at a key carboxyl group.

-

Rapamycin : A macrolide compound, its structure is characterized by a large 31-membered macrocyclic ring that is a lactone (a cyclic ester).[1] This rigid, complex ring is crucial for its biological activity, providing the precise three-dimensional conformation required to interact with its protein targets.[1]

-

Seco-Rapamycin Ethyl Ester : This molecule is a derivative where the macrocyclic lactone of Rapamycin has been hydrolyzed, breaking the ring. The "Seco" prefix indicates this ring cleavage. Subsequently, the newly formed carboxylic acid is esterified with an ethyl group, creating an ethyl ester. This transformation from a cyclic to a linear (open-ring) structure dramatically alters the molecule's overall shape and chemical properties. Seco-Rapamycin is a known degradation product of Rapamycin.[2][3]

Physicochemical Properties

The structural modifications directly influence the physicochemical properties of the molecules. The following table summarizes key quantitative data for comparison.

| Property | Rapamycin (Sirolimus) | Seco-Rapamycin Ethyl Ester |

| Molecular Formula | C₅₁H₇₉NO₁₃[4] | C₅₃H₈₃NO₁₃[5][6] |

| Molecular Weight | 914.2 g/mol [4] | 942.23 g/mol [5][6] |

| Appearance | Crystalline Solid[2] | Light yellow to yellow oil[5][7] |

| Aqueous Solubility | Very low (2.6 µg/mL)[8][9] | Data not precisely quantified, but expected to be low. Soluble in DMSO (100 mg/mL).[5][7] |

Biological Activity and Mechanism of Action

The most significant consequence of the structural difference is the near-complete loss of mTOR-inhibitory activity in the seco-derivative.

Rapamycin: A Potent mTORC1 Inhibitor Rapamycin exerts its biological effects by first forming a high-affinity complex with the intracellular protein FKBP12 (FK506-Binding Protein 12).[10][11] This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of the mTOR kinase, specifically within the mTOR Complex 1 (mTORC1).[11][12][13] This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets, such as S6 Kinase (S6K) and 4E-BP1, thereby blocking cell growth, proliferation, and other anabolic processes.[10][14]

Seco-Rapamycin Ethyl Ester: Loss of mTOR Function Seco-Rapamycin ethyl ester is reported not to affect mTOR function.[5][6][15] The opening of the macrocyclic ring disrupts the specific conformation necessary for the formation of the stable ternary complex with FKBP12 and the mTOR FRB domain. While it may still interact with other cellular components, its canonical mTOR-inhibitory activity is effectively eliminated.[2][16]

Experimental Protocols

To experimentally verify the differential activity of Rapamycin and Seco-Rapamycin ethyl ester on the mTOR pathway, a Western Blot analysis of a key downstream mTORC1 substrate, such as the phosphorylation of S6 Kinase (p-S6K), is a standard method.

Protocol: Western Blot for Phospho-S6 Kinase (Thr389)

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HEK293, MCF7) in appropriate media to ~80% confluency.

-

Starve cells of serum for 4-6 hours to reduce basal mTOR activity.

-

Treat cells with either:

-

Vehicle control (e.g., DMSO).

-

Rapamycin (e.g., 20 nM final concentration).

-

Seco-Rapamycin ethyl ester (e.g., 20 nM or higher concentration to test for off-target effects).

-

-

Incubate for 1-2 hours.

-

Stimulate mTOR activity by adding a growth factor (e.g., insulin (B600854) or serum) for 30 minutes before harvesting.

-

-

Lysate Preparation:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated S6 Kinase (p-S6K at Thr389) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal.

-

Strip the membrane and re-probe for total S6 Kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Expected Outcome: The Rapamycin-treated sample will show a significant reduction in the p-S6K signal compared to the vehicle control, while the Seco-Rapamycin ethyl ester sample will show a p-S6K signal similar to the control, demonstrating its inability to inhibit mTORC1.

-

Conclusion

The molecular distinction between Rapamycin and its derivative, Seco-Rapamycin ethyl ester, is profound. The cleavage of Rapamycin's characteristic macrocyclic lactone ring and subsequent esterification fundamentally alters the molecule's three-dimensional structure. This structural change is the primary reason for the observed divergence in their biological function. While Rapamycin is a potent and specific allosteric inhibitor of mTORC1, Seco-Rapamycin ethyl ester lacks this canonical activity. This guide underscores the critical importance of the intact macrocycle for Rapamycin's mechanism of action and highlights how a targeted chemical modification can effectively ablate the primary biological function of a complex natural product.

References

- 1. valhallavitality.com [valhallavitality.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapamycin (TN) | C51H79NO13 | CID 5497196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Seco Rapamycin ethyl ester - MedChem Express [bioscience.co.uk]

- 7. This compound | Rapamycin开环代谢物 | MCE [medchemexpress.cn]

- 8. Development and Physicochemical Characterization of Sirolimus Solid Dispersions Prepared by Solvent Evaporation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. agscientific.com [agscientific.com]

- 12. mTOR - Wikipedia [en.wikipedia.org]

- 13. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 15. This compound | Drug Metabolite | | Invivochem [invivochem.cn]

- 16. Secorapamycin sodium | 148554-65-8 | Benchchem [benchchem.com]

Seco-Rapamycin Ethyl Ester: A Technical Evaluation of its Role as an mTOR Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide addresses the question of whether Seco-Rapamycin ethyl ester functions as an inhibitor of the mechanistic Target of Rapamycin (B549165) (mTOR). Contrary to its parent compound, Rapamycin (also known as Sirolimus), a potent and well-established mTOR inhibitor, the available evidence indicates that Seco-Rapamycin and its derivatives are not effective mTOR inhibitors. Seco-Rapamycin is a ring-opened degradation product of Rapamycin, and this critical structural alteration abrogates its ability to effectively mediate the inhibition of the mTORC1 complex. This guide will provide a detailed analysis of the underlying mechanism, present the available comparative data, and outline the standard experimental protocols used to assess mTOR inhibition.

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

The mTOR pathway is a crucial cellular signaling cascade that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream inputs, including growth factors, nutrients, and cellular energy status, to control protein synthesis, autophagy, and other key cellular processes.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

Rapamycin exerts its inhibitory effect specifically on mTORC1 through a unique mechanism of action.[2] It functions as a molecular "glue," first binding to an intracellular receptor, the FK506-binding protein 12 (FKBP12).[2][3] This newly formed Rapamycin-FKBP12 complex then binds to a specific domain on the mTOR protein known as the FKBP12-Rapamycin Binding (FRB) domain.[3][4] The formation of this stable ternary complex (mTOR-Rapamycin/FKBP12-FRB) allosterically inhibits mTORC1 activity, preventing the phosphorylation of its downstream substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][3]

Seco-Rapamycin Ethyl Ester: A Structurally Inactive Metabolite

Seco-Rapamycin is a known degradation product of Rapamycin, formed through the hydrolysis of the ester bond within its macrocyclic structure, leading to a ring-opened, or "seco," compound.[5] The ethyl ester variant is a derivative of this open-ring structure.

Crucially, this structural modification is the primary reason for its inability to inhibit mTOR. The closed macrocyclic conformation of Rapamycin is essential for it to adopt the correct three-dimensional shape required to bind simultaneously to both FKBP12 and the FRB domain of mTOR.[3] The cleavage of the macrolide ring in Seco-Rapamycin alters this conformation, preventing the formation of the stable ternary complex necessary for mTORC1 inhibition. Consequently, Seco-Rapamycin ethyl ester is not considered an mTOR inhibitor .[5][6]

Quantitative Data on mTOR Inhibition

| Compound | Target | IC50 (in HEK293 cells) | Potency vs. Rapamycin |

| Rapamycin | mTOR | ~0.1 nM[7][8] | 100% |

| Seco-Rapamycin | mTOR | Not reported (inactive) | < 4% (in proliferation assay) |

| Seco-Rapamycin Ethyl Ester | mTOR | Not reported (inactive) | Not reported (inactive)[5][6] |

Experimental Protocols for Assessing mTOR Inhibition

To experimentally verify the activity or inactivity of a compound like Seco-Rapamycin ethyl ester against mTOR, several standard methodologies are employed.

Western Blotting for Downstream Substrate Phosphorylation

This is the most common method to assess mTORC1 activity in cells. It involves measuring the phosphorylation status of key mTORC1 substrates. A potent inhibitor will decrease the phosphorylation of these targets.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF7) and allow them to adhere. Serum-starve the cells for 24 hours to reduce basal mTOR activity.

-

Stimulation and Inhibition: Pre-treat cells with various concentrations of the test compound (e.g., Seco-Rapamycin ethyl ester) or a known inhibitor (Rapamycin) for 2 hours. Subsequently, stimulate the cells with a growth factor (e.g., EGF or insulin) for 15-30 minutes to activate the mTOR pathway.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate overnight at 4°C with primary antibodies specific for phosphorylated and total forms of mTORC1 substrates, such as:

-

Phospho-p70 S6 Kinase (Thr389)

-

Total p70 S6 Kinase

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the level of phosphorylated protein to the total protein. A decrease in this ratio indicates mTORC1 inhibition.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of purified mTORC1 on a recombinant substrate.

Protocol:

-

Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293T) and immunoprecipitate the mTORC1 complex using antibodies against mTOR or Raptor.

-

Kinase Reaction Setup: In a microplate well, combine the immunoprecipitated mTORC1, a recombinant substrate (e.g., GST-4E-BP1), and the test compound (Seco-Rapamycin ethyl ester) or control inhibitor (Rapamycin) in a kinase reaction buffer.

-

Initiation of Reaction: Start the reaction by adding ATP. Incubate at 30-37°C for 30-60 minutes to allow phosphorylation to occur.

-

Termination and Detection: Stop the reaction. The amount of substrate phosphorylation can be quantified using several methods, such as:

-

ELISA-based: Using a phospho-specific antibody and a secondary antibody conjugated to a detectable enzyme.

-

Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate via autoradiography.

-

Western Blot: Running the reaction products on a gel and immunoblotting for the phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO). Determine the IC50 value if a dose-response is observed.

Conclusion

Based on its chemical structure and the available biological data, Seco-Rapamycin ethyl ester is not an mTOR inhibitor . The integrity of the macrolide ring of Rapamycin is an absolute requirement for the formation of the inhibitory ternary complex with FKBP12 and the mTOR-FRB domain. The hydrolysis of this ring in Seco-Rapamycin disrupts the necessary conformation, rendering the molecule inactive against its target. While formal quantitative inhibition data such as an IC50 is lacking, this is a reflection of its established inactivity. For researchers in drug development, Seco-Rapamycin serves as a critical example of how a seemingly minor structural modification—in this case, a degradation—can completely abolish the biological activity of a potent therapeutic agent.

References

- 1. Tissue-restricted inhibition of mTOR using chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the human mTOR Complex I and its implications for rapamycin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Rapamycin | AY 22989 | mTOR inhibitor | TargetMol [targetmol.com]

In Vitro Biological Activity of Seco-Rapamycin Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco-rapamycin ethyl ester is the open-ring metabolite of a rapamycin (B549165) derivative. Structurally, it differs from the parent macrolide rapamycin (sirolimus) by the hydrolysis of the ester bond within the macrolactone ring. This structural alteration has significant implications for its biological activity, particularly concerning its interaction with the mechanistic Target of Rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism. This technical guide provides a comprehensive overview of the in vitro biological activity of seco-rapamycin ethyl ester, focusing on its lack of mTOR inhibition, its metabolic fate in relevant in vitro systems, and its permeability characteristics. Detailed experimental protocols are provided to enable researchers to further investigate its properties.

Core Biological Activity: Lack of mTOR Inhibition

A consistent finding reported in the literature is that seco-rapamycin and its derivatives do not significantly affect mTOR function.[1][2] Unlike rapamycin, which forms a gain-of-function complex with FK506-binding protein 12 (FKBP12) to allosterically inhibit mTOR Complex 1 (mTORC1), the open-ring structure of seco-rapamycin is believed to disrupt the necessary conformation for this interaction.

In Vitro Metabolism and Permeability

Studies on the disposition of seco-rapamycin have been conducted using human tissue homogenates and Caco-2 cell monolayers. These experiments provide insights into its metabolic stability and potential for absorption and transport.

Data Presentation

Table 1: In Vitro Metabolism of Seco-Rapamycin

| Parameter | Description | Result |

| Metabolite Formation | Conversion of 20 µM Seco-Rapamycin to dihydro-sirolimus (M2) | Observed in human liver, jejunal mucosal, and Caco-2 homogenates. |

| Cofactor Dependence | Requirement for NADPH | The formation of M2 was found to be NADPH-dependent, suggesting the involvement of cytochrome P450 enzymes. |

| Inhibitor Effect | Effect of 100 µM Ketoconazole (B1673606) on M2 formation | No significant effect was observed, indicating that the specific CYP isozymes inhibited by ketoconazole at this concentration are not primarily responsible for the metabolism of Seco-Rapamycin to M2. |

Table 2: Caco-2 Cell Monolayer Transport of Seco-Rapamycin

| Transport Direction | Compound Application | Observations |

| Apical to Basolateral | 20 µM Seco-Rapamycin applied to the apical compartment for 4 hours. | Minimal detection of Seco-Rapamycin and its metabolite M2 in the basolateral compartment and cellular fraction. |

| Basolateral to Apical | Seco-Rapamycin applied to the basolateral compartment. | Both Seco-Rapamycin and M2 were readily detected in the apical compartment. |

| Effect of P-gp Inhibitor | Effect of LY335979 (a P-glycoprotein inhibitor) on basolateral to apical transport. | Decreased flux of Seco-Rapamycin to the apical compartment and increased amounts of M2 in both apical and basolateral compartments. |

Experimental Protocols

Protocol 1: In Vitro mTORC1 Kinase Assay

This protocol is designed to quantitatively assess the direct inhibitory activity of seco-rapamycin ethyl ester on mTORC1.

1. Materials:

-

Active mTORC1 enzyme (recombinant or immunoprecipitated)

-

GST-tagged p70S6K (inactive) as a substrate

-

Seco-rapamycin ethyl ester dissolved in a suitable solvent (e.g., DMSO)

-

Rapamycin (as a positive control)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 0.25 mM ATP)

-

[γ-³²P]ATP

-

SDS-PAGE gels and reagents

-

Phosphorimager or autoradiography film

2. Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, active mTORC1, and the GST-p70S6K substrate.

-

Add varying concentrations of seco-rapamycin ethyl ester (e.g., from 1 nM to 100 µM) to the reaction mixture. Include a vehicle control (DMSO) and a positive control (rapamycin, e.g., 50 nM).

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated GST-p70S6K by autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of mTORC1 inhibition at different concentrations of the test compound.

Protocol 2: Western Blot Analysis of mTORC1 Signaling in Cells

This protocol assesses the effect of seco-rapamycin ethyl ester on the phosphorylation of downstream targets of mTORC1 in a cellular context.

1. Materials:

-

A suitable cell line (e.g., HEK293, MCF7)

-

Complete cell culture medium

-

Seco-rapamycin ethyl ester

-

Rapamycin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against: phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

2. Procedure:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours to reduce basal mTOR signaling.

-

Treat the cells with various concentrations of seco-rapamycin ethyl ester or rapamycin for 2 hours.

-

Stimulate the cells with a growth factor (e.g., insulin (B600854) or serum) for 30 minutes to activate the mTOR pathway.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein for p70S6K and 4E-BP1.

Protocol 3: In Vitro Metabolism with Human Liver Microsomes

This protocol determines the metabolic stability of seco-rapamycin ethyl ester.

1. Materials:

-

Human liver microsomes

-

Seco-rapamycin ethyl ester

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

2. Procedure:

-

Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

-

Add seco-rapamycin ethyl ester to the mixture at a final concentration of, for example, 1 µM.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction in the aliquots by adding cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of seco-rapamycin ethyl ester.

-

Calculate the in vitro half-life (t½) from the disappearance rate of the compound.

Protocol 4: Caco-2 Permeability Assay

This protocol assesses the intestinal permeability of seco-rapamycin ethyl ester.

1. Materials:

-

Caco-2 cells

-

Transwell inserts

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Seco-rapamycin ethyl ester

-

Lucifer yellow (as a marker for monolayer integrity)

-

LC-MS/MS system for analysis

2. Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

-

Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

For apical to basolateral (A-B) transport, add seco-rapamycin ethyl ester to the apical chamber and fresh buffer to the basolateral chamber.

-

For basolateral to apical (B-A) transport, add the compound to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate at 37°C with gentle shaking.

-

Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

-

At the end of the experiment, measure the concentration of Lucifer yellow that has permeated to ensure the monolayer was intact.

-

Analyze the concentration of seco-rapamycin ethyl ester in the samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate for efflux transporters.

Mandatory Visualizations

Caption: mTORC1 signaling pathway and points of intervention.

Caption: Workflow for assessing cellular mTOR activity.

Caption: Caco-2 cell permeability experimental workflow.

References

Open-Ring Rapamycin Derivatives: A Technical Guide to Their Biological Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin (B549165), a macrocyclic lactone produced by Streptomyces hygroscopicus, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell growth, proliferation, and survival.[1] Its clinical utility as an immunosuppressant and anti-cancer agent is well-established. However, the chemical instability of the rapamycin macrocycle, particularly its susceptibility to ring-opening, has prompted the exploration of open-ring derivatives.[2][3] This technical guide provides an in-depth overview of key open-ring rapamycin derivatives, their biological functions, and the experimental methodologies used to characterize them. We focus on secorapamycin and zotarolimus (B251), highlighting their distinct mechanisms of action and therapeutic applications.

Introduction: The Rationale for Open-Ring Rapamycin Derivatives

The 31-membered macrocycle of rapamycin is crucial for its biological activity, facilitating the formation of a ternary complex with FKBP12 and the FRB domain of mTOR.[4] However, this macrolactone is prone to degradation, primarily through hydrolysis, leading to the formation of a ring-opened product known as secorapamycin.[2] This chemical instability can impact the drug's pharmacokinetic profile and shelf-life.[3] The development of open-ring or structurally modified derivatives aims to address these limitations while potentially offering altered or novel biological activities. These efforts have led to the creation of compounds with improved stability, modified potency, and targeted applications, such as in drug-eluting stents.[5][6]

Key Open-Ring and Modified Rapamycin Derivatives

Secorapamycin

Secorapamycin is the primary product of non-enzymatic rapamycin degradation resulting from ester hydrolysis and subsequent dehydration.[7] Unlike its parent compound, secorapamycin is reported to not directly affect mTOR function.[2][8] However, it is not biologically inert. Studies have shown that secorapamycin can be metabolized in human liver and jejunal mucosal homogenates to dihydro-sirolimus in an NADPH-dependent manner.[2] Furthermore, while it poorly activates mTOR, it has been shown to mimic rapamycin's ability to inhibit the proteasome.[7]

Zotarolimus (ABT-578)

Zotarolimus is a semi-synthetic derivative of sirolimus, created by substituting the hydroxyl group at position 42 with a tetrazole ring.[9] This modification results in a highly lipophilic compound.[9] Zotarolimus is a potent antiproliferative agent used primarily in drug-eluting stents to prevent restenosis in coronary arteries.[5][10]

Mechanism of Action: Zotarolimus exerts its biological effects through the canonical mTOR inhibition pathway. It binds to the intracellular protein FK-binding protein 12 (FKBP12).[9][11] The resulting zotarolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[11] This inhibition blocks the phosphorylation of downstream effectors such as p70 S6 kinase and 4E-BP1, which are essential for protein synthesis and cell cycle progression.[11] Consequently, zotarolimus arrests cells in the G1 phase of the cell cycle, inhibiting their proliferation.[10][11] This mechanism is particularly effective in preventing the proliferation of vascular smooth muscle cells, a key event in restenosis.[9]

Quantitative Biological Data

The following table summarizes key quantitative data for rapamycin and its derivatives. Data for a broader range of open-ring derivatives is limited in publicly available literature.

| Compound | Target | Assay Type | IC50 / Potency | Reference |

| Rapamycin | mTORC1 | Thymocyte Proliferation Assay | - | [7] |

| Secorapamycin | mTORC1 | Thymocyte Proliferation Assay | <4% of rapamycin's potency | [7] |

| Zotarolimus | mTORC1 | Not specified | Potent inhibitor | [10][11] |

| Everolimus | mTORC1 | Not specified | Potent inhibitor | [12] |

Clinical Outcome Data for Zotarolimus-Eluting Stents vs. Everolimus-Eluting Stents (12-13 months)

| Endpoint | Zotarolimus-Eluting Stent | Everolimus-Eluting Stent | P-value | Reference |

| Target-Lesion Failure | 8.2% | 8.3% | <0.001 (noninferiority) | [13][14] |

| Stent Thrombosis | 2.3% | 1.5% | 0.17 | [13][14] |

| In-Stent Stenosis | 21.65 ± 14.42% | 19.76 ± 14.64% | 0.04 (noninferiority) | [13][14] |

| In-Stent Late Lumen Loss | 0.27 ± 0.43 mm | 0.19 ± 0.40 mm | 0.08 | [13][14] |

Experimental Protocols

In Vitro Metabolism of Secorapamycin

Objective: To determine if secorapamycin can be metabolized to dihydro-sirolimus in human tissue homogenates.

Methodology:

-

Prepare homogenates of human liver and jejunal mucosa.

-

Incubate 20µM of secorapamycin with the tissue homogenates in the presence of an NADPH-generating system.

-

As a control, incubate secorapamycin with the homogenates without NADPH.

-

To test for the involvement of specific enzymes, incubate in the presence of an inhibitor, such as 100µM ketoconazole.

-

After a defined incubation period (e.g., 4 hours), stop the reaction.

-

Extract the metabolites and analyze the samples using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the formation of dihydro-sirolimus.[2][8]

Cell Proliferation Assay (General)

Objective: To assess the antiproliferative activity of rapamycin derivatives.

Methodology:

-

Seed vascular smooth muscle cells or a relevant cancer cell line in 96-well plates at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of the test compound (e.g., zotarolimus) and a vehicle control.

-

Incubate the cells for a period that allows for cell division (e.g., 72 hours).

-

Assess cell viability using a standard method such as the MTT assay, resazurin (B115843) assay, or direct cell counting.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathways and Logical Relationships

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2.[15][16] mTORC1 is sensitive to rapamycin and its derivatives like zotarolimus.[1][15] It acts as a central regulator of cell growth and proliferation by integrating signals from growth factors, nutrients, and cellular energy status.[15][16]

Caption: The mTORC1 signaling pathway and the mechanism of inhibition by zotarolimus.

Experimental Workflow for Derivative Evaluation

The characterization of novel rapamycin derivatives typically follows a structured workflow to assess their biological activity and therapeutic potential.

Caption: A typical experimental workflow for the evaluation of rapamycin derivatives.

Logical Relationship of Rapamycin and its Derivatives

The relationship between rapamycin, its open-ring derivative secorapamycin, and the modified derivative zotarolimus illustrates the divergence of biological function from a common chemical scaffold.

Caption: Logical relationships between rapamycin and its derivatives.

Conclusion

Open-ring and modified derivatives of rapamycin represent a significant area of research in drug development. While the open-ring derivative secorapamycin loses the canonical mTOR-inhibiting function of its parent molecule, it exhibits other biological activities that warrant further investigation. In contrast, structurally modified derivatives like zotarolimus retain and enhance specific activities, leading to successful clinical applications such as the prevention of in-stent restenosis. A thorough understanding of the structure-activity relationships, mechanisms of action, and metabolic fate of these compounds is crucial for the design of next-generation rapamycin-based therapeutics with improved efficacy, stability, and safety profiles. The methodologies and data presented in this guide provide a framework for the continued exploration of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Secorapamycin sodium | 148554-65-8 | Benchchem [benchchem.com]

- 3. chimia.ch [chimia.ch]

- 4. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zotarolimus for the treatment of coronary artery disease: pathophysiology, DES design, clinical evaluation and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivation of Rapamycin: Adventures in Natural Product Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. What is Zotarolimus used for? [synapse.patsnap.com]

- 11. What is the mechanism of Zotarolimus? [synapse.patsnap.com]

- 12. Clinical studies with sirolimus, zotarolimus, everolimus, and biolimus A9 drug-eluting stent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of zotarolimus-eluting and everolimus-eluting coronary stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Potential Off-Target Effects of Seco Rapamycin Ethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Abstract: Seco Rapamycin ethyl ester, an open-ring derivative of the well-known mTOR inhibitor Rapamycin, presents a unique pharmacological profile. Unlike its parent compound, Seco Rapamycin is reported to not significantly inhibit mTOR, redirecting the focus of its biological activities towards alternative, or "off-target," pathways. This technical guide provides a comprehensive overview of the known non-mTOR-mediated effects of Seco Rapamycin, with a primary focus on its allosteric inhibition of the proteasome. This document details the experimental methodologies used to identify and characterize these effects, presents available quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Note on this compound: The majority of published research has been conducted on Seco Rapamycin. This guide operates on the assumption that this compound exhibits a similar biological activity profile, potentially acting as a prodrug that is hydrolyzed to Seco Rapamycin within the cellular environment.

Introduction: A Paradigm Shift from mTOR Inhibition

Rapamycin and its analogs (rapalogs) are cornerstone tools in cell biology and have been developed as immunosuppressants and anti-cancer agents due to their potent inhibition of the mechanistic Target of Rapamycin (mTOR) complex 1 (mTORC1).[1] Their mechanism of action involves forming a complex with the intracellular receptor FKBP12, which then allosterically inhibits mTORC1.[1]

Seco Rapamycin is a primary, open-ring metabolite of Rapamycin.[2][3] Crucially, this structural modification renders it largely inactive against mTOR.[4][5] Consequently, any observed biological effects of Seco Rapamycin are, by definition, independent of the canonical mTOR signaling pathway and can be considered "off-target" effects relative to its parent compound. Research has identified the ubiquitin-proteasome system, specifically the 20S catalytic core of the proteasome, as a key target of Seco Rapamycin.[2][4]

Primary Off-Target Effect: Proteasome Inhibition

The most significant documented off-target effect of Seco Rapamycin is the allosteric inhibition of the proteasome.[4] The proteasome is a critical multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a central role in protein homeostasis, cell cycle regulation, and signal transduction.

Mechanism of Proteasome Inhibition

Studies have shown that Seco Rapamycin, similar to its parent compound Rapamycin in this context, can allosterically inhibit the proteasome. The proposed mechanism involves:

-

Binding to the α-face of the 20S core: Seco Rapamycin is hypothesized to bind to the grooves on the α-rings of the 20S catalytic core particle.[4]

-

Interference with activator binding: This binding interferes with the association of the 19S regulatory particle and other activators like PA200.[2]

-

Gating impairment: The binding affects the conformational dynamics of the proteasomal gate, which is responsible for substrate entry into the catalytic chamber.[2]

This allosteric inhibition leads to a reduction in the proteolytic activity of the proteasome.[2][4]

Quantitative Data on Proteasome Inhibition

Quantitative data from in vitro studies indicate that Seco Rapamycin inhibits the peptidase activities of the proteasome at low micromolar concentrations.[2][4] The following table summarizes the observed effects based on the available literature.

| Compound | Target | Effect | Effective Concentration Range | Reference |

| Seco Rapamycin | 20S Proteasome Core | Inhibition of chymotrypsin-like, trypsin-like, and PGPH activities | Low micromolar (µM) | [2][4] |

| Seco Rapamycin | 20S Proteasome Core | Interference with 19S regulatory particle and PA200 activator binding | Low micromolar (µM) | [2] |

PGPH: Peptidyl-glutamyl peptide-hydrolyzing activity

Signaling Pathways and Workflows

The Ubiquitin-Proteasome System

The following diagram illustrates the key components of the ubiquitin-proteasome system and the proposed point of intervention for Seco Rapamycin.

Caption: The Ubiquitin-Proteasome Pathway and Site of Seco Rapamycin Inhibition.

Experimental Workflow for Off-Target Identification

This diagram outlines a general workflow for identifying and validating the off-target effects of a compound like this compound.

Caption: Experimental Workflow for Off-Target Identification.

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay

This protocol is adapted from methodologies used to assess the activity of purified proteasome in the presence of an inhibitor.[6]

Objective: To quantify the effect of this compound on the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Fluorogenic peptide substrates:

-

Chymotrypsin-like: Suc-LLVY-AMC

-

Trypsin-like: Boc-LRR-AMC

-

Caspase-like: Z-LLE-AMC

-

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only vehicle control.

-

Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted compound or vehicle control to the respective wells.

-

Add 20 µL of purified 20S proteasome (e.g., at a final concentration of 1-5 nM) to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Add 20 µL of the desired fluorogenic peptide substrate (e.g., at a final concentration of 10-50 µM) to each well to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm for AMC) kinetically over 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. Normalize the rates to the vehicle control and plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm the direct binding of this compound to the proteasome within intact cells.

Objective: To determine if this compound binding increases the thermal stability of proteasome subunits in a cellular context.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer (containing protease inhibitors)

-

PBS (Phosphate-Buffered Saline)

-

Antibodies specific to proteasome subunits (e.g., PSMA1, PSMB5)

-

Western blot reagents and equipment

-

PCR thermocycler or heating blocks

Procedure:

-

Cell Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend the cell pellet in a small volume of PBS containing the compound or vehicle.

-

Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, then cool to room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

-

Cell Lysis: Add lysis buffer to each tube and lyse the cells through freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Collect the supernatant (soluble protein fraction) from each sample. Normalize the protein concentration, and analyze the samples by SDS-PAGE and Western blotting using antibodies against specific proteasome subunits.

-

Data Analysis: Quantify the band intensity for the proteasome subunit at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, direct target engagement.

Conclusion and Future Directions

The available evidence strongly indicates that this compound and its parent metabolite, Seco Rapamycin, function through an mTOR-independent mechanism, primarily targeting the 20S proteasome. This activity presents both challenges and opportunities. For researchers using Rapamycin, the presence of Seco Rapamycin as a metabolite could introduce confounding, non-mTOR-related effects, particularly in long-term studies. For drug development professionals, the unique allosteric modulatory effect of this compound on the proteasome could serve as a scaffold for developing novel therapeutics targeting protein degradation pathways.

Future research should focus on:

-

Comprehensive Proteomic Studies: Unbiased proteomic analyses of cells treated with this compound are needed to identify other potential binding partners.

-

In Vivo Efficacy: The physiological consequences of the observed proteasome inhibition in vivo remain to be fully elucidated.

-

Structural Biology: Co-crystallization of Seco Rapamycin with the 20S proteasome would provide definitive insights into its binding mode and mechanism of allosteric inhibition.

This guide provides a foundational understanding of the off-target profile of this compound, equipping researchers with the knowledge and experimental frameworks to further investigate its biological activities.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rapamycin allosterically inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dissolving Seco Rapamycin Ethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction: Seco Rapamycin (B549165) ethyl ester is an open-ring metabolite of a rapamycin derivative.[1][2] Unlike its parent compound rapamycin, which is a potent immunosuppressant and an inhibitor of the mTOR (mechanistic target of rapamycin) pathway, Seco Rapamycin ethyl ester is reported to not affect mTOR function.[1][2] This distinction is critical for researchers investigating its unique biological activities. Proper dissolution is the first and a crucial step for obtaining reliable and reproducible results in any experimental setting.

These application notes provide detailed protocols for dissolving this compound for both in vitro and in vivo studies, based on currently available data.

Data Presentation: Solubility Summary

The following tables summarize the known solubility of this compound in various solvent systems.

Table 1: Solubility for In Vitro Stock Solutions

| Solvent | Concentration | Molar Equivalent | Notes |

| DMSO | 100 mg/mL | 106.13 mM | Requires sonication for full dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the compound's solubility is sensitive to moisture.[1] |

Table 2: Formulations for In Vivo Administration These protocols begin with a high-concentration stock solution in DMSO, which is then diluted into the final formulation.

| Formulation (v/v) | Final Concentration | Solution Type | Recommended Use |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (5.31 mM) | Suspended Solution | Oral and intraperitoneal injections. Requires sonication.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (5.31 mM) | Suspended Solution | Oral and intraperitoneal injections. Requires sonication.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (≥ 5.31 mM) | Clear Solution | Recommended for studies requiring a clear solution. Use with caution if the continuous dosing period exceeds half a month.[1] |

Experimental Protocols

General Handling and Storage:

-

Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

-

Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Solutions should be protected from light and stored under an inert gas like nitrogen.[1]

-

In Vivo Working Solutions: It is strongly recommended to prepare working solutions for animal experiments fresh on the day of use.[1]

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

This protocol is intended for creating a high-concentration stock solution for in vitro use or for further dilution into in vivo formulations.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

-

Sterile microcentrifuge tubes or vials

-

Sonicator (bath or probe)

-

Vortex mixer

Methodology:

-

Weigh the desired amount of this compound in a sterile vial.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, add 1 mL of DMSO to 100 mg of the compound.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the vial in a sonicator bath and sonicate until the solution is clear and all particulate matter is dissolved. This step is critical for complete dissolution.[1]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

-

Store the aliquots as recommended (-20°C for short-term, -80°C for long-term).[1]

Protocol 2: Preparation of an Aqueous-Based Suspension for In Vivo Use

This protocol describes the preparation of a 5 mg/mL suspended solution suitable for oral or intraperitoneal administration. This example uses the PEG300 and Tween-80 formulation.

Materials:

-

100 mg/mL this compound stock solution in DMSO (from Protocol 1)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tube or vial

-

Vortex mixer

Methodology (to prepare 1 mL of final solution):

-

Begin with a sterile conical tube.

-

Add 400 µL of PEG300 to the tube.

-

Add 100 µL of the 100 mg/mL stock solution in DMSO. Vortex thoroughly to mix.

-

Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.

-

Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.

-

The final mixture will be a suspended solution. If precipitation occurs, sonication can be used to aid in creating a uniform suspension.[1]

-

Use the freshly prepared suspension on the same day for administration.[1]

Protocol 3: Preparation of a Corn Oil-Based Clear Solution for In Vivo Use

This protocol details the preparation of a ≥5 mg/mL clear solution, which may be preferable for certain experimental routes or requirements.

Materials:

-

100 mg/mL this compound stock solution in DMSO (from Protocol 1)

-

Sterile Corn Oil

-

Sterile conical tube or vial

-

Vortex mixer

Methodology (to prepare 1 mL of final solution):

-

Begin with a sterile conical tube.

-

Add 900 µL of sterile corn oil to the tube.

-

Add 100 µL of the 100 mg/mL stock solution in DMSO.

-

Vortex the mixture thoroughly until a clear, homogeneous solution is achieved.[1]

-

Use the freshly prepared solution on the same day for administration.

Visualizations

References

Application Notes and Protocols for In Vivo Administration of Seco Rapamycin Ethyl Ester

For research use only. Not for use in humans.

Introduction

Seco Rapamycin (B549165) ethyl ester is an open-ring metabolite of a rapamycin derivative.[1][2][3] Unlike its parent compound, rapamycin (also known as sirolimus), which is a well-known inhibitor of the mechanistic target of rapamycin (mTOR), seco-rapamycin is reported to not significantly affect mTOR function.[1][2][3] This key difference makes it an interesting compound for researchers studying the off-target effects of rapamycin or exploring the biological activities of its metabolites.

These application notes provide a summary of the currently available information for the in vivo administration of Seco Rapamycin ethyl ester. It is critical to note that, to date, there is a significant lack of published in vivo studies, specific dosage regimens, and pharmacokinetic data for this particular compound. The protocols and data presented herein are based on information from commercial suppliers and extrapolated from studies on the parent compound, rapamycin. Researchers are strongly advised to conduct their own dose-finding and toxicity studies before commencing full-scale experiments.

Quantitative Data Summary

Due to the absence of specific in vivo studies on this compound, quantitative data regarding its pharmacokinetics, efficacy, and toxicity in animal models is not available. As a point of reference, a summary of pharmacokinetic parameters for the parent compound, rapamycin, in various species is provided in the table below. This data should not be directly extrapolated to this compound and is for informational purposes only.

Table 1: Pharmacokinetic Parameters of Rapamycin (Sirolimus) in Different Species

| Species | Dose and Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Rabbit | 0.5 mg/kg IV | - | - | >13 | - | [4] |

| Rat | Single Oral Dose | - | - | - | 14-26 | [5] |

| Mouse | Oral (in food) | - | 6-80 (dose-dependent) | - | - | [6] |

| Marmoset | ~1.0 mg/kg/day Oral | - | 5.2 (trough) | - | - | [7] |

| Human | 15 mg Oral Solution | No significant difference | No significant difference | Long | Low and variable | [5][8] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

The following protocols for preparing dosing solutions are based on information provided by commercial suppliers and are intended for oral or intraperitoneal administration.[1] It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[1]

Protocol 1: Formulation in a Suspended Solution (for Oral or Intraperitoneal Injection)

This protocol yields a 5 mg/mL suspended solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

Procedure:

-

Prepare a 50 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of the final working solution, take 100 µL of the 50 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly before administration.

Protocol 2: Formulation in a Suspended Solution with SBE-β-CD (for Oral or Intraperitoneal Injection)

This protocol also yields a 5 mg/mL suspended solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

20% SBE-β-CD in Saline

Procedure:

-

Prepare a 50 mg/mL stock solution of this compound in DMSO.

-

Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.

-

To prepare 1 mL of the final working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in Saline.

-

Mix thoroughly until a uniform suspension is achieved.

Protocol 3: Formulation in a Clear Solution (for Oral or Intraperitoneal Injection)

This protocol yields a clear solution of ≥ 5 mg/mL. The supplier advises caution if the continuous dosing period exceeds half a month.[1]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

Procedure:

-

Prepare a 50 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of the working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of Corn oil.

-

Mix thoroughly until the solution is clear and homogeneous.

General In Vivo Administration Workflow

The following is a generalized workflow for an in vivo study with this compound. Due to the lack of specific data, initial pilot studies are essential to determine the optimal dose, administration route, and to assess for any potential toxicity.

Figure 1. A generalized experimental workflow for in vivo studies of this compound.

Signaling Pathway Considerations

While this compound is reported not to affect mTOR function, its parent compound, rapamycin, is a potent inhibitor of the mTORC1 complex. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Understanding this pathway is crucial for interpreting any potential biological effects of this compound, especially when used as a control for rapamycin studies.

Figure 2. The mTOR signaling pathway and the differential effects of Rapamycin and this compound.

Important Considerations and Disclaimers

-

Lack of Data: As emphasized, there is a significant lack of published in vivo data for this compound. The information provided here should be considered as a starting point for investigation, not as an established protocol.

-

Dose-Finding Studies: It is imperative that researchers conduct thorough dose-response and toxicity studies in their chosen animal model to establish a safe and effective dose range.

-

Vehicle Controls: Appropriate vehicle controls must be included in all experiments to account for any effects of the solvents used in the formulation.

-

Compound Stability: The stability of this compound in the prepared formulations over time should be considered, especially for long-term studies. It is recommended to prepare fresh solutions daily.[1]

By providing these notes and protocols, we aim to facilitate the initial steps of in vivo research on this compound. However, the responsibility for careful and ethical experimental design, including dose selection and safety monitoring, lies with the individual researcher.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. The effects of rapamycin on humoral immunity in vivo. Suppression of primary responses but not of ongoing alloantibody synthesis or memory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization and pharmacokinetic analysis of crystalline versus amorphous rapamycin dry powder via pulmonary administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Testing Efficacy of Administration of the Antiaging Drug Rapamycin in a Nonhuman Primate, the Common Marmoset - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapamycin rejuvenates oral health in aging mice | eLife [elifesciences.org]

Application Note: Caco-2 Cell Permeability Assay for Evaluating Intestinal Absorption of Seco Rapamycin Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a robust in vitro model widely utilized in the pharmaceutical industry to predict the oral absorption of drug candidates.[1][2] Derived from a human colorectal adenocarcinoma cell line, Caco-2 cells spontaneously differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[1] This monolayer forms tight junctions and expresses various transporters and enzymes, making it a valuable tool for studying both passive diffusion and active transport mechanisms of xenobiotics. This application note provides a detailed protocol for assessing the intestinal permeability of Seco Rapamycin (B549165) ethyl ester, an open-ring metabolite of a Rapamycin derivative, using the Caco-2 cell model. Understanding the permeability characteristics of this compound is crucial for its development as a potential therapeutic agent.

Data Summary

The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses the Caco-2 cell monolayer. The following table summarizes the expected Papp values for Seco Rapamycin ethyl ester, based on data from its parent compound Rapamycin, and for standard control compounds.

| Compound | Classification | Expected Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Transport Mechanism |

| This compound (estimated from Rapamycin) | High Permeability | ~10[3] | Passive Diffusion & P-gp Efflux Substrate |

| Atenolol | Low Permeability | < 1.0 | Paracellular Diffusion |

| Propranolol | High Permeability | > 10.0 | Transcellular Diffusion |

| Verapamil | P-gp Inhibitor | High | Transcellular Diffusion |

Experimental Protocols

I. Caco-2 Cell Culture

Materials:

-

Caco-2 cell line (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Cell Maintenance: Culture Caco-2 cells in T-75 flasks with complete DMEM. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete DMEM and centrifuge the cell suspension.

-

Seeding on Transwell® Inserts: Resuspend the cell pellet in complete DMEM and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Add fresh medium to the basolateral compartment.

-

Differentiation: Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium in both apical and basolateral compartments every 2-3 days.

II. Caco-2 Permeability Assay

Materials:

-

Differentiated Caco-2 cell monolayers on Transwell® inserts

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

This compound stock solution (in DMSO)

-

Control compounds: Atenolol, Propranolol, Verapamil (for efflux inhibition)

-

Lucifer yellow (for monolayer integrity assessment)

-

LC-MS/MS system for sample analysis

Protocol:

-

Monolayer Integrity Check:

-

Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.

-

Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

-

-

Bidirectional Permeability Assay (Apical to Basolateral - A-B & Basolateral to Apical - B-A):

-

Preparation: Gently wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.

-

A-B Transport:

-

Add the transport buffer containing this compound (final concentration, e.g., 10 µM; final DMSO concentration <1%) to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

-

B-A Transport:

-

Add the transport buffer containing this compound to the basolateral (donor) compartment.

-

Add fresh transport buffer to the apical (receiver) compartment.

-

-

P-gp Inhibition (optional): To investigate the involvement of P-glycoprotein (P-gp) efflux, co-incubate this compound with a known P-gp inhibitor, such as Verapamil (e.g., 100 µM), in both A-B and B-A directions.

-

Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

-

Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

-

Analysis: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment (mol/s)

-

A is the surface area of the insert (cm²)

-

C₀ is the initial concentration of the drug in the donor compartment (mol/cm³)

-

-

Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

-

Visualizations

Figure 1. Experimental workflow for the Caco-2 cell permeability assay.

Figure 2. Transport pathways of this compound across the Caco-2 monolayer.

References

- 1. Caco-2 Permeability | Evotec [evotec.com]

- 2. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 3. In vitro and in situ absorption of SDZ-RAD using a human intestinal cell line (Caco-2) and a single pass perfusion model in rats: comparison with rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Seco Rapamycin Ethyl Ester in Autophagy Research: A Comparative Analysis and Guide to Rapamycin-Induced Autophagy

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Executive Summary

Seco Rapamycin ethyl ester is an open-ring metabolite of the well-known autophagy inducer, Rapamycin. Crucially, due to its altered structure, this compound is reported to be inactive as an inhibitor of the mechanistic Target of Rapamycin (mTOR), the primary mechanism by which Rapamycin induces autophagy.[1][2][3] Consequently, This compound is not utilized for the induction of autophagy .

This document will first elucidate the structural and functional differences between Rapamycin and this compound, explaining why the latter is unsuitable for autophagy induction. It will then provide detailed protocols and quantitative data for the use of Rapamycin as a potent and widely used tool in autophagy research. This information is provided to address the likely underlying interest in utilizing mTOR inhibitors for autophagy studies.

The Critical Difference: Rapamycin vs. This compound

Rapamycin functions by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1), allosterically inhibiting its kinase activity.[4] This inhibition mimics a state of cellular starvation, unleashing the autophagy cascade.

This compound, as an open-ring derivative, loses the conformational structure required for this ternary complex formation and subsequent mTORC1 inhibition. While some mTOR-independent activities of Seco Rapamycin, such as proteasome inhibition, have been reported, its role in autophagy research is primarily as a negative control to demonstrate that the observed effects of Rapamycin are indeed mTOR-dependent.[5][6][7][8]

Rapamycin: The Gold Standard for Autophagy Induction

Rapamycin remains a cornerstone for studying autophagy in a multitude of biological contexts, from basic cell biology to preclinical models of diseases like cancer and neurodegeneration. Its specificity for mTORC1 allows for the targeted induction of the autophagic pathway.

Quantitative Data on Rapamycin-Induced Autophagy

The following table summarizes the effective concentrations and observed effects of Rapamycin in various experimental models.

| Cell Type/Model | Rapamycin Concentration | Treatment Time | Key Quantitative Findings | Reference(s) |

| HEK293 Cells | ~0.1 nM (IC50) | Not specified | Inhibition of endogenous mTOR activity. | [4] |

| T98G Glioblastoma Cells | 2 nM (IC50) | 72 hours | Significant inhibition of cell viability. | [4] |

| U87-MG Glioblastoma Cells | 1 µM (IC50) | 72 hours | Significant inhibition of cell viability. | [4] |

| U87-MG and T98G Cells | 100 nM | Not specified | Induction of G1 arrest and autophagy. | [4] |

| HK-2 Renal Cells | 0.1 - 18 ng/ml | 48 hours | Increased expression of NGFR and induction of autophagy markers (BECN1, LC3-II). | [9] |

| Ca9-22 Oral Cancer Cells | 10 µM (IC50) | 24 hours | ~50% inhibition of cell growth and induction of autophagy. | [10] |

| HeLa Cells | 1 µM | 5 hours | Abolished rapamycin-induced autophagy when co-treated with BAPTA-AM (10 µM). | [11] |

Experimental Protocols for Rapamycin-Induced Autophagy

Protocol 1: General Induction of Autophagy in Cell Culture

This protocol provides a general framework for treating cultured cells with Rapamycin to induce autophagy. Optimization of concentration and incubation time is crucial for each cell line.

Materials:

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Rapamycin (e.g., Sigma-Aldrich, R8781)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cultured cells of interest

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach 60-70% confluency.

-

Rapamycin Stock Solution: Prepare a high-concentration stock solution of Rapamycin (e.g., 1 mM) in DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

-

Treatment Preparation: On the day of the experiment, thaw a Rapamycin aliquot and dilute it to the desired final concentration in pre-warmed complete cell culture medium. A vehicle control (DMSO) should be prepared at the same final concentration.

-